molecular formula C17H9Cl4N3O2 B12487239 1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide

1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide

Cat. No.: B12487239
M. Wt: 429.1 g/mol
InChI Key: JCYHNJDFFZVQLK-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of dichlorobenzoyl and dichlorophenyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the dichlorobenzoyl group: This step involves the acylation of the pyrazole ring using 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 2,3-dichlorophenylamine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(2,4-dichlorobenzoyl)-N-phenylpyrazole-3-carboxamide: This compound lacks the additional chlorine atoms on the phenyl ring, which may affect its reactivity and biological activity.

    1-(2,4-dichlorobenzoyl)-N-(2,4-dichlorophenyl)pyrazole-3-carboxamide: The position of the chlorine atoms on the phenyl ring can influence the compound’s chemical properties and interactions with biological targets.

    1-(2,4-dichlorobenzoyl)-N-(3,4-dichlorophenyl)pyrazole-3-carboxamide:

Properties

Molecular Formula

C17H9Cl4N3O2

Molecular Weight

429.1 g/mol

IUPAC Name

1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H9Cl4N3O2/c18-9-4-5-10(12(20)8-9)17(26)24-7-6-14(23-24)16(25)22-13-3-1-2-11(19)15(13)21/h1-8H,(H,22,25)

InChI Key

JCYHNJDFFZVQLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=NN(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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